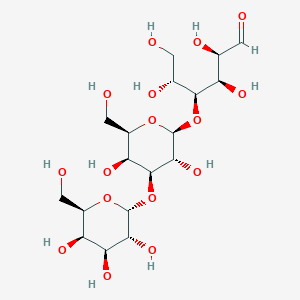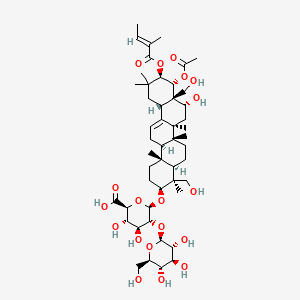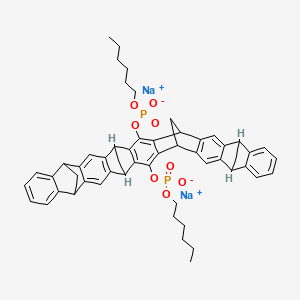
a-Phenyl-a-(2-pyridyl)acetonitrile-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
a-Phenyl-a-(2-pyridyl)acetonitrile-d4: is a deuterated form of a-Phenyl-a-(2-pyridyl)acetonitrile, a compound widely used in proteomics research. The deuterium labeling (d4) makes it particularly useful in various scientific studies, including metabolic and pharmacokinetic research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of a-Phenyl-a-(2-pyridyl)acetonitrile-d4 typically involves the deuteration of a-Phenyl-a-(2-pyridyl)acetonitrile. This process can be achieved through the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterated compound .
Analyse Chemischer Reaktionen
Types of Reactions: a-Phenyl-a-(2-pyridyl)acetonitrile-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles are used under basic conditions.
Major Products: The major products formed from these reactions include various substituted derivatives and reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
a-Phenyl-a-(2-pyridyl)acetonitrile-d4 has a wide range of applications in scientific research:
Chemistry: Used as a labeled compound in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of a-Phenyl-a-(2-pyridyl)acetonitrile-d4 involves its interaction with specific molecular targets. The deuterium labeling allows for precise tracking and analysis of the compound’s behavior in various biological and chemical systems. The exact molecular targets and pathways can vary depending on the specific application and experimental conditions .
Vergleich Mit ähnlichen Verbindungen
a-Phenyl-a-(2-pyridyl)acetonitrile: The non-deuterated form, used in similar applications but without the benefits of deuterium labeling.
a-Phenyl-a-(2-pyridyl)thioacetamide: A related compound used as an antigastrin and inhibitor of gastric acid secretion
Uniqueness: The uniqueness of a-Phenyl-a-(2-pyridyl)acetonitrile-d4 lies in its deuterium labeling, which provides enhanced stability and allows for more precise analytical studies compared to its non-deuterated counterparts .
Eigenschaften
Molekularformel |
C13H10N2 |
|---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
2-phenyl-2-(3,4,5,6-tetradeuteriopyridin-2-yl)acetonitrile |
InChI |
InChI=1S/C13H10N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H/i4D,5D,8D,9D |
InChI-Schlüssel |
CAXNYFPECZCGFK-DOGSKSIHSA-N |
Isomerische SMILES |
[2H]C1=C(C(=NC(=C1[2H])C(C#N)C2=CC=CC=C2)[2H])[2H] |
Kanonische SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-2-[(2-aminooxyacetyl)-methylamino]-3-methylbutanamide](/img/structure/B12409042.png)



![ethyl 5-[(4-sulfamoylbenzoyl)amino]-1,3,4-thiadiazole-2-carboxylate](/img/structure/B12409065.png)


![[(3R)-1-(4-pentan-3-ylsulfonylphenyl)sulfonylpiperidin-3-yl]-[4-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperazin-1-yl]methanone](/img/structure/B12409083.png)


![2,11,20,29,37,38,39,40-Octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13,15,17,19(39),20,22,24,26,28,30(37),31,33,35-nonadecaene-5,6,7,8-tetrasulfonic acid](/img/structure/B12409106.png)
![6-amino-9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-2-one](/img/structure/B12409109.png)


